

Tebufenpyrad mammalian toxicity comparison similar compounds

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Compound Focus: Tebufenpyrad

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Tebufenpyrad vs. Pyridaben: A Neurotoxicological Profile

The following table summarizes key experimental findings comparing the toxicity of **Tebufenpyrad** and Pyridaben, both classified as mitochondrial complex I inhibitors, in rat dopaminergic neuronal cells (N27 cells) [1].

Parameter	Tebufenpyrad	Pyridaben	Experimental Context
Cytotoxicity (EC ₅₀)	3.98 µM	3.77 µM	3-hour exposure in N27 cells [1]
Impact on Mitochondrial Respiration	Rapid, dose-dependent suppression	Rapid, dose-dependent suppression	Similar potent inhibition of basal oxygen consumption rate (OCR) [1]
Reactive Oxygen Species (ROS) Generation	Induced	Induced	3 µM exposure caused significant oxidative stress [1]

Parameter	Tebufenpyrad	Pyridaben	Experimental Context
Mitochondrial Morphology Changes	Reduced length & increased circularity	Reduced length & increased circularity	3 μ M exposure induced abnormal, fragmented structures [1]
ATP Production	Decreased	Decreased	Loss of cellular ATP linked to mitochondrial respiration inhibition [1]
Primary Molecular Target	Mitochondrial Complex I	Mitochondrial Complex I	IRAC MoA classification 21A [2] [1]

Detailed Experimental Methodology

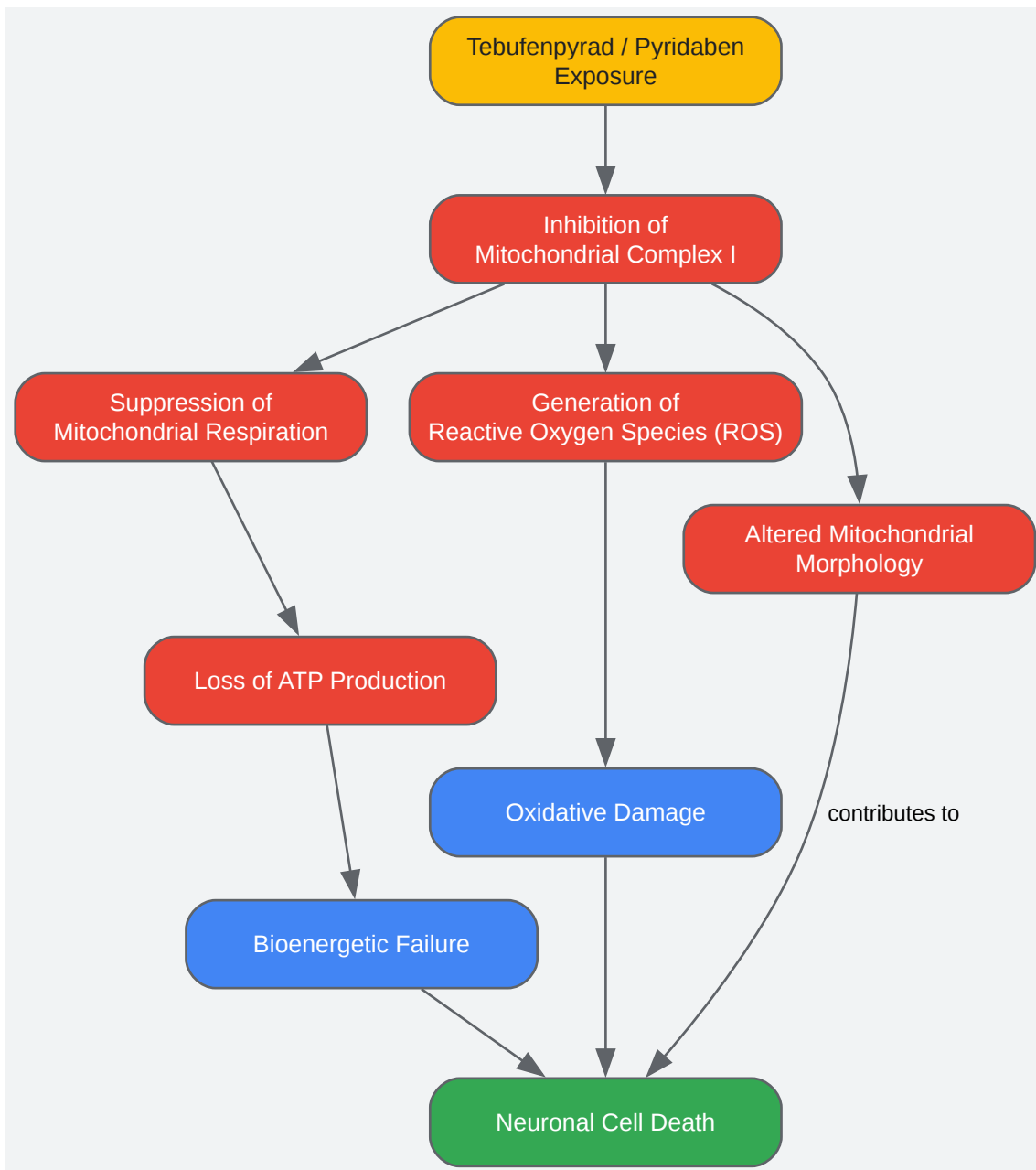
The data in the table above was generated using the following key experimental protocols, which can serve as a reference for your own laboratory work [1]:

- **Cell Culture and Treatment:** The study used an immortalized rat mesencephalic dopaminergic neuronal cell line (N27). Cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and treated at 65-70% confluency. The pesticides were dissolved in DMSO and applied in serum-free media for up to 3 hours.
- **Cell Viability Assay (MTS):** Cells were plated in 96-well plates and treated with a range of concentrations (0-30 μ M) for 3 hours. Viability was measured using the Cell Titer 96 Aqueous Non-Radioactive Cell Proliferation Assay (MTS), which measures the metabolic activity of live cells.
- **Cytotoxicity Assay (SYTOX Green):** This fluorescent dye was used to measure cell death, as it only enters cells with compromised plasma membranes. An increase in fluorescence directly correlates with cytotoxicity.
- **Reactive Oxygen Species (ROS) Measurement:** Intracellular ROS generation was detected using the cell-permeant fluorescent probe CM-H₂DCFDA. An increase in fluorescence indicates oxidation by intracellular ROS.
- **Mitochondrial Morphology Analysis:** Cells were stained with MitoTracker Red CMXRos, a fluorescent dye that accumulates in active mitochondria. Images were captured via confocal fluorescence microscopy and analyzed with morphometric software to quantify length and circularity.
- **Bioenergetic Functional Analysis (Seahorse):** The Seahorse XF96 Analyzer measured the Oxygen Consumption Rate (OCR) of cells in real-time. Key parameters included:
 - **Basal Respiration:** The baseline OCR before any perturbation.
 - **ATP-linked Respiration:** Measured by adding oligomycin, an ATP synthase inhibitor.

- **Maximal Respiratory Capacity:** Measured by adding FCCP, an uncoupler that collapses the proton gradient.
- **Non-mitochondrial Respiration:** Measured by adding rotenone & antimycin A, inhibitors of Complex I and III.
- **ATP Quantification:** Cellular ATP levels were measured using the Cell Titer Glo Luminescent Cell Viability Assay, which generates a luminescent signal proportional to the ATP concentration.

Mechanism of Action: Mitochondrial Dysfunction

Tebufenpyrad and Pyridaben exert their toxicity primarily by inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The following diagram illustrates the key signaling pathways and cellular consequences leading to neurotoxicity, based on the experimental findings [1].



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This mechanism is notably similar to that of the known neurotoxicant **rotenone**, which is also a potent Complex I inhibitor and has been linked to Parkinson's pathology in animal models and epidemiological studies [1].

Interpretation and Further Research

- **Key Finding:** The available data indicates that **Tebufenpyrad and Pyridaban exhibit remarkably similar neurotoxic profiles**, both in potency and mechanism, primarily through the rapid induction of mitochondrial dysfunction and oxidative stress in neuronal cells [1].
- **Research Gap:** The current search results lack specific mammalian toxicity data for other compounds in the same class, such as other pyrazolecarboxamides or complex I inhibitors from different chemical families.
- **Suggested Next Steps:** To build a more comprehensive comparison guide, you may need to consult specialized toxicology databases or primary literature for compounds like **Fenpyroximate** or **Fenzaquin**. Focusing your search on their specific **IRAC MoA group (21A)** may yield more relevant and structured data for your analysis.

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References

1. Alterations in mitochondrial dynamics induced by ... [pmc.ncbi.nlm.nih.gov]
2. (Ref: AC 801757) Tebufenpyrad [sitem.herts.ac.uk]

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